(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone
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Overview
Description
The compound (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone is a synthetic organic molecule that features a combination of pyrazole and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrazole intermediate.
Formation of the indoline moiety: This can be synthesized via cyclization reactions involving aniline derivatives.
Coupling of the pyrazole and indoline moieties: This final step can be achieved through a condensation reaction, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrazole and indoline derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and indoline moieties could play a role in binding to the active site of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone
- (5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone
Uniqueness
(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: is unique due to the specific combination of the pyrazole and indoline moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the methoxy group can also influence its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-13-11-14-5-3-4-6-17(14)24(13)20(25)19-18(26-2)12-23(22-19)16-9-7-15(21)8-10-16/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKIDFHCWLATOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C=C3OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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